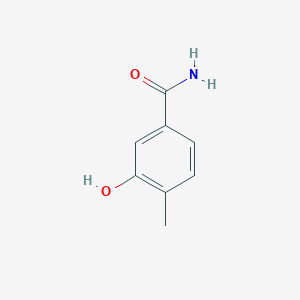

3-Hydroxy-4-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-2-3-6(8(9)11)4-7(5)10/h2-4,10H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZTVTOXQLYTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326620 | |

| Record name | 3-hydroxy-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135679-95-7 | |

| Record name | 3-hydroxy-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Spectroscopic Characterization of Hydroxy Methylbenzamide Compounds

X-ray Crystallography for Precise Molecular Geometry

A thorough review of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for 3-Hydroxy-4-methylbenzamide. Consequently, detailed experimental data on its molecular geometry and packing are not available at this time.

Single-Crystal X-ray Diffraction Analysis

No published single-crystal X-ray diffraction studies for 3-Hydroxy-4-methylbenzamide were found. This type of analysis is crucial for definitively determining the three-dimensional arrangement of atoms in a crystalline solid.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Without experimental crystallographic data, the precise bond lengths, bond angles, and dihedral angles of 3-Hydroxy-4-methylbenzamide cannot be reported. While theoretical calculations could provide estimates, they fall outside the scope of this review of existing experimental findings.

Analysis of Molecular Packing and Hydrogen-Bonding Networks

The arrangement of molecules in the crystal lattice and the intricate network of hydrogen bonds are key features elucidated by X-ray diffraction. The absence of this data for 3-Hydroxy-4-methylbenzamide prevents any discussion of its solid-state packing and intermolecular interactions.

Polymorph Identification via Powder X-ray Diffraction (PXRD) and Rietveld Refinement

There is no information available in the scientific literature regarding polymorphism of 3-Hydroxy-4-methylbenzamide. Studies involving Powder X-ray Diffraction (PXRD) and Rietveld refinement, which are standard techniques for identifying and characterizing different crystalline forms (polymorphs), have not been reported for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for 3-Hydroxy-4-methylbenzamide is also scarce in the public domain.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

While predicted ¹H NMR spectra can be generated using computational software, no experimentally obtained and assigned ¹H NMR spectra for 3-Hydroxy-4-methylbenzamide have been found in peer-reviewed literature or spectral databases. The chemical shifts and coupling constants, which are essential for understanding the electronic environment of the protons in the molecule, are therefore not available.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Fragmentation Pattern Elucidation for Structural Details

Mass spectrometry is a powerful tool for structural elucidation, providing information based on the mass-to-charge ratio of the molecule and its fragments. The fragmentation of 3-Hydroxy-4-methylbenzamide under electron ionization (EI) can be predicted based on the established behavior of benzamide (B126) derivatives. mdpi.com The molecular ion peak [M]⁺ would correspond to its monoisotopic mass of 151.06 g/mol . epa.gov

The primary fragmentation pathways for amides typically involve the cleavage of the amide bond and the bond alpha to the carbonyl group. mdpi.com For 3-Hydroxy-4-methylbenzamide, two principal fragmentation routes are anticipated:

Amide Bond Cleavage: This pathway involves the cleavage of the C-N bond, leading to the formation of a stable acylium ion. The loss of the amino radical (•NH₂) results in the formation of the 3-hydroxy-4-methylbenzoyl cation at an m/z of 135.

Alpha-Cleavage: This involves the breaking of the bond between the benzene (B151609) ring and the carbonyl carbon. This can lead to the formation of the carbamoyl (B1232498) cation [CONH₂]⁺ at m/z 44.

The most prominent fragment is typically the acylium ion due to its resonance stabilization. This ion can undergo further fragmentation, most commonly through the loss of a neutral carbon monoxide (CO) molecule, which would produce a fragment ion at m/z 107, corresponding to the 3-hydroxy-4-methylphenyl cation. A proposed fragmentation pattern is detailed in the table below.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 151 | Molecular Ion [M]⁺ | [C₈H₉NO₂]⁺ | Parent molecule |

| 135 | [M - NH₂]⁺ | [C₈H₇O₂]⁺ | Loss of amino radical from the parent ion, forming the acylium ion. |

| 107 | [M - NH₂ - CO]⁺ | [C₇H₇O]⁺ | Loss of carbon monoxide from the acylium ion. |

| 44 | [CONH₂]⁺ | [CH₂NO]⁺ | Formation of the carbamoyl cation via cleavage of the aryl-carbonyl bond. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The chromophores in 3-Hydroxy-4-methylbenzamide are the benzene ring and the carbonyl group of the amide function. The hydroxyl (-OH) and methyl (-CH₃) groups act as auxochromes, which modify the absorption characteristics of the chromophores.

The expected electronic transitions for this compound are π → π* and n → π*.

π → π Transitions:* These are high-energy transitions associated with the π-electron system of the aromatic ring and the carbonyl group. They typically result in strong absorption bands. For substituted benzamides, these transitions are often observed in the shorter wavelength UV region.

n → π Transitions:* This type of transition involves the non-bonding electrons of the oxygen atom in the carbonyl group being excited to an anti-bonding π* orbital. These transitions are of lower energy, appear at longer wavelengths, and are generally weaker in intensity compared to π → π* transitions.

The presence of the hydroxyl and methyl groups on the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzamide.

| Electronic Transition | Chromophore | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | Aromatic Ring / Carbonyl Group | ~220-250 nm | High |

| n → π | Carbonyl Group | ~270-300 nm | Low |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) in a compound. This experimental data is then compared with the theoretically calculated percentages derived from the molecular formula to verify the compound's purity and composition.

The molecular formula for 3-Hydroxy-4-methylbenzamide is C₈H₉NO₂. epa.gov Its average molecular weight is 151.165 g/mol . epa.gov The theoretical elemental composition can be calculated from these values. Experimental findings for similar benzamide compounds typically show a close correlation with calculated values, confirming the successful synthesis and purity of the material. mdpi.comsemanticscholar.org

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Theoretical Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 63.56% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 6.00% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.27% |

| Oxygen | O | 15.999 | 2 | 31.998 | 21.17% |

Theoretical and Computational Investigations of 3 Hydroxy 4 Methylbenzamide

Quantum Chemical Calculations (DFT Methods)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed with various basis sets (e.g., 6-311G(d,p) or 6-311++G**) to investigate the properties of benzamide (B126) derivatives. ias.ac.inrasayanjournal.co.inmdpi.comrjptonline.org

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 3-hydroxy-4-methylbenzamide, this process involves calculating the molecule's energy at various conformations to find the global minimum on the potential energy surface.

Conformational analysis of related benzamides reveals that the planarity between the benzene (B151609) ring and the amide group is a critical factor for stability. researchgate.net In 3-hydroxy-4-methylbenzamide, the dihedral angle between the aromatic ring and the amide group is expected to be small, indicating a nearly planar structure that facilitates π-electron conjugation. The presence of the hydroxyl and methyl groups on the ring, as well as the amide group, can lead to different stable conformers. DFT calculations can predict the relative energies of these conformers, identifying the most stable structure. nih.gov The optimized geometrical parameters, such as bond lengths and angles, can be calculated and compared with experimental data if available.

Table 1: Predicted Optimized Geometrical Parameters for 3-Hydroxy-4-methylbenzamide (DFT/B3LYP Method)

| Parameter | Bond | Predicted Value (Å) | Parameter | Angle | Predicted Value (°) |

| Bond Length | C=O (amide) | 1.21 - 1.24 | Bond Angle | C-C-C (ring) | 118 - 121 |

| Bond Length | C-N (amide) | 1.33 - 1.37 | Bond Angle | O-C-N (amide) | 121 - 123 |

| Bond Length | C-C (ring) | 1.37 - 1.41 | Bond Angle | C-C-N (amide) | 116 - 118 |

| Bond Length | C-O (hydroxyl) | 1.35 - 1.38 | Dihedral Angle | Ring-Amide | < 15 |

Note: These values are representative and based on computational studies of analogous benzamide structures. ias.ac.inrasayanjournal.co.in

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity and electronic transitions. ajrconline.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajrconline.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comajrconline.org

For 3-hydroxy-4-methylbenzamide, the HOMO is expected to have a high charge density localized over the electron-rich hydroxymethyl-substituted benzene ring and the amide group. mdpi.comresearchgate.net Conversely, the LUMO's charge density is likely distributed over the entire molecule, particularly the benzamide moiety, with the exception of certain groups like the hydroxyl. mdpi.comresearchgate.net A smaller HOMO-LUMO gap suggests a higher propensity for intramolecular charge transfer (ICT) and greater chemical reactivity. mdpi.com

Table 2: Predicted Frontier Molecular Orbital Energies and Related Parameters for 3-Hydroxy-4-methylbenzamide

| Parameter | Symbol | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.0 to -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 to -2.0 |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | 4.0 to 4.5 |

Note: Values are illustrative, derived from DFT calculations on similar aromatic amides. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ias.ac.innih.gov The MEP map uses a color scale to represent different electrostatic potential values on the molecule's surface.

In an MEP map of 3-hydroxy-4-methylbenzamide, the regions of most negative potential (typically colored red or yellow) are located around the electronegative oxygen atom of the carbonyl group and the oxygen of the hydroxyl group. rasayanjournal.co.innih.gov These sites are susceptible to electrophilic attack. The regions of most positive potential (colored blue) are found around the hydrogen atoms of the amide and hydroxyl groups, indicating these are the likely sites for nucleophilic attack. ias.ac.innih.gov The MEP analysis thus provides a clear picture of the molecule's reactive sites. rjptonline.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, including charge transfer, hyperconjugation, and intramolecular interactions. ias.ac.inajrconline.org It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). ias.ac.in

For 3-hydroxy-4-methylbenzamide, NBO analysis can quantify the stabilization energy (E(2)) associated with these electronic delocalizations. Significant interactions are expected, such as the delocalization of the lone pair electrons from the nitrogen atom into the antibonding orbital of the carbonyl group (n(N) → π*(C=O)), which contributes to the partial double bond character of the C-N amide bond. Furthermore, NBO can confirm and quantify the strength of intramolecular hydrogen bonds, such as a potential interaction between the hydroxyl group and the carbonyl oxygen. ias.ac.inresearchgate.net

Table 3: Predicted Major NBO Interactions and Stabilization Energies for 3-Hydroxy-4-methylbenzamide

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP(N) | π(C=O) | > 50 | Amide Resonance |

| LP(O)hydroxyl | π(C-C)ring | 20 - 30 | Ring Conjugation |

| π(C-C)ring | π(C=O) | 15 - 25 | Ring-Amide Conjugation |

| LP(O)carbonyl | σ(N-H) | < 5 | Possible Weak Intramolecular H-bond |

Note: LP denotes a lone pair. Energies are representative based on studies of similar structures like 3-amino-4-methoxy benzamide. ias.ac.in

Based on the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These descriptors, derived from conceptual DFT, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Ionization Potential (I ≈ -EHOMO): Energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): Energy released when an electron is added.

Electronegativity (χ = (I+A)/2): The power of an atom to attract electrons.

Chemical Hardness (η = (I-A)/2): Resistance to change in electron configuration. A large HOMO-LUMO gap corresponds to a high hardness, indicating high stability and low reactivity. mdpi.com

Global Electrophilicity Index (ω = χ²/2η): Measures the ability of a species to accept electrons.

These calculated parameters provide a quantitative framework for comparing the reactivity of 3-hydroxy-4-methylbenzamide with other related compounds.

Table 4: Predicted Global Chemical Reactivity Descriptors for 3-Hydroxy-4-methylbenzamide (eV)

| Descriptor | Formula | Predicted Value |

| Ionization Potential | I ≈ -EHOMO | 6.0 - 6.5 |

| Electron Affinity | A ≈ -ELUMO | 1.5 - 2.0 |

| Electronegativity | χ = (I+A)/2 | 3.75 - 4.25 |

| Chemical Hardness | η = (I-A)/2 | 2.0 - 2.25 |

| Global Electrophilicity | ω = χ²/2η | 3.1 - 4.2 |

Note: These values are calculated from the predicted HOMO and LUMO energies in Table 2.

Analysis of Intramolecular and Intermolecular Interactions

Computational methods are also employed to study the non-covalent interactions that dictate the molecule's conformation and its aggregation in the solid state. For 3-hydroxy-4-methylbenzamide, both intramolecular and intermolecular hydrogen bonds are of significant interest.

An intramolecular hydrogen bond could potentially form between the hydrogen of the hydroxyl group at position 3 and the oxygen of the amide's carbonyl group. DFT and NBO analyses can confirm the presence of this interaction and estimate its strength. ias.ac.inresearchgate.net Such an interaction would stabilize a specific planar conformation of the molecule.

In the solid state, intermolecular hydrogen bonds are expected to play a dominant role in the crystal packing. Crystallographic studies of similar benzamides show extensive hydrogen-bonding networks. For 3-hydroxy-4-methylbenzamide, the amide group (-CONH₂) and the hydroxyl group (-OH) can both act as hydrogen bond donors and acceptors. This allows for the formation of strong O-H···O and N-H···O hydrogen bonds, which can link molecules into chains, dimers, or more complex three-dimensional networks, significantly influencing the material's physical properties. researchgate.net

Hydrogen Bonding Characteristics and Energetics

Theoretical studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating the hydrogen bonding capabilities of 3-Hydroxy-4-methylbenzamide. The molecule possesses both hydrogen bond donor groups (the hydroxyl -OH and amide -NH2) and acceptor groups (the carbonyl oxygen and hydroxyl oxygen), allowing for a variety of intramolecular and intermolecular interactions.

Intramolecular hydrogen bonding can occur between the hydroxyl group at position 3 and the carbonyl group of the amide function. Computational analyses on analogous structures, such as 3-amino-4-methoxy benzamide, have been used to explore these interactions. ias.ac.in Natural Bond Orbital (NBO) analysis helps quantify the strength of these bonds. For instance, in a related benzamide, the hyperconjugative interaction energy for an intramolecular hydrogen bond was calculated, confirming the presence and relative weakness of the interaction. ias.ac.in The stability derived from such hyperconjugative interactions and charge delocalization is a key area of study. researchgate.net The energy of these hydrogen bonds can be determined computationally and through experimental methods like IR and NMR spectroscopy. researchgate.netmdpi.com

Intermolecular hydrogen bonding is critical for the solid-state structure and crystal packing of the molecule. Benzamide derivatives are known to form dimers and complex networks through hydrogen bonds involving the amide groups. researchgate.net The hydroxyl and amide functionalities of 3-Hydroxy-4-methylbenzamide can participate in robust hydrogen-bonding networks, influencing its physical properties like melting point and solubility.

Table 1: Representative Hydrogen Bond Interactions in Benzamide Analogs This table is illustrative, based on findings from related benzamide structures.

| Donor | Acceptor | Interaction Type | Typical Distance (Å) | Stabilization Energy (kcal/mol) | Reference |

|---|---|---|---|---|---|

| O-H (hydroxyl) | O=C (amide) | Intramolecular | ~2.5 - 2.6 | ~1.25 | ias.ac.in |

| N-H (amide) | O=C (amide) | Intermolecular (Dimer) | ~2.9 | N/A | zhaojgroup.com |

Tautomeric Equilibrium and Stability Studies

Tautomerism in 3-Hydroxy-4-methylbenzamide involves the migration of a proton. The primary equilibrium to consider is the amide-imidol tautomerism of the benzamide group (-C(=O)NH2 ⇌ -C(OH)=NH). Additionally, the presence of the phenolic hydroxyl group could lead to keto-enol type tautomerism under certain conditions, though this is generally less favorable for simple phenols.

Computational studies using DFT can predict the relative energies of these tautomers and the energy barriers for their interconversion. mdpi.com For related ortho-hydroxyaryl amides, studies have investigated the potential for proton transfer from the phenolic hydroxyl to the amide group, leading to a zwitterionic keto-amine form. mdpi.com The stability of different tautomers is heavily influenced by the surrounding environment, with polar solvents potentially shifting the equilibrium towards more polar forms. mdpi.com DFT calculations on analogous molecules like 3-amino-4-hydroxy benzenesulfonamide (B165840) have been used to study the equilibrium between neutral tautomeric forms. science.gov

Molecular Modeling and Simulation

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor. For derivatives of 3-Hydroxy-4-methylbenzamide, docking studies have been performed to identify potential biological targets and elucidate binding mechanisms. nih.gov

In studies on closely related 2-hydroxy-4-methylbenzamide (B1588948) derivatives, the molecule was docked into the active site of enzymes like E. coli β-Ketoacyl-acyl carrier protein synthase III (ecKAS III), a target for antibiotics. zhaojgroup.comx-mol.com These studies reveal key interactions, such as hydrogen bonds between the ligand's hydroxyl or amide groups and amino acid residues (e.g., Gly152, Gly209), as well as π-π stacking and hydrophobic interactions. zhaojgroup.comdoi.org The docking score, an estimation of binding affinity, helps in ranking potential inhibitors. researchgate.net

Table 2: Illustrative Molecular Docking Results for Benzamide Derivatives

| Ligand Derivative | Target Protein | Binding Score (kcal/mol) | Key Interacting Residues | Interaction Types | Reference |

|---|---|---|---|---|---|

| 2-hydroxy-4-methylbenzamide derivative | ecKAS III | N/A | Gly152, Gly209 | Hydrogen Bonding | zhaojgroup.com |

| Benzamide derivative | WDR5 | N/A | Phe133, Ser91, Cys261 | π-π Stacking, H-Bond | doi.org |

Molecular Dynamics (MD) Simulations

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the stability and conformational behavior of the ligand-protein complex over time. orientjchem.org MD simulations provide a dynamic view of the interactions, assessing the flexibility of the ligand and the protein's active site residues. researchgate.net Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. wiley.com For related benzamides, MD simulations have shown that stable RMSD plots (fluctuations ≤3Å) over nanosecond timescales confirm the stability of the docked pose. orientjchem.org These simulations can reveal the role of water molecules in mediating interactions and provide a more accurate picture of the binding thermodynamics. doi.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations, primarily using DFT with basis sets like B3LYP/6-311++G**, are powerful tools for predicting the spectroscopic properties of molecules like 3-Hydroxy-4-methylbenzamide. ias.ac.in

Theoretical vibrational frequencies (FT-IR and FT-Raman) can be calculated and compared with experimental spectra to aid in the assignment of vibrational modes. ias.ac.in The presence of hydrogen bonding is often supported by shifts in the vibrational frequencies of the involved functional groups (e.g., a redshift in the O-H stretching frequency). ias.ac.in

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method. science.gov Comparing these theoretical values with experimental data obtained in solvents like CDCl3 or DMSO-d6 helps to confirm the molecular structure. wiley.comrsc.org Discrepancies between calculated and experimental values can often be explained by solvent effects and intermolecular interactions present in the experimental conditions but not always fully accounted for in the gas-phase calculations. science.gov

Table 3: Comparison of Experimental and Theoretical Spectroscopic Data for Benzamide Analogs This table is a generalized representation based on methodologies described in the literature.

| Spectroscopic Parameter | Experimental Value (Typical) | Predicted Value (DFT/GIAO) | Method of Analysis | Reference |

|---|---|---|---|---|

| ¹H NMR (Amide -NH) | δ 8.0-8.2 ppm | Varies with calculation level | GIAO | science.govrsc.org |

| ¹³C NMR (Carbonyl C=O) | δ 166-168 ppm | Varies with calculation level | GIAO | science.govrsc.org |

| IR (C=O stretch) | ~1810 cm⁻¹ | Varies with calculation level | DFT/B3LYP | ias.ac.inmdpi.com |

Based on a comprehensive search of available research, there is currently no specific theoretical and computational data published for the chemical compound 3-Hydroxy-4-methylbenzamide that would allow for a detailed analysis as requested in the provided outline.

Studies of a similar nature have been conducted on other benzamide derivatives, providing insights into their vibrational, spectral, and non-linear optical properties. For instance, research is available on related compounds such as 3-amino-4-methoxybenzamide (B96667) and 3-formyl-4-hydroxy-N-methylbenzamide. These studies employ computational methods like Density Functional Theory (DFT) to analyze molecular structures, vibrational frequencies, NMR chemical shifts, UV-Vis spectra, and non-linear optical properties.

However, without specific research focused solely on 3-Hydroxy-4-methylbenzamide, it is not possible to generate the detailed, scientifically accurate article with data tables as outlined in the request. The principles of scientific accuracy and adherence to the specified scope preclude the substitution of data from other compounds.

Therefore, the following sections, as outlined in the user's request, cannot be populated with the required information for 3-Hydroxy-4-methylbenzamide:

Investigation of Non-Linear Optical (NLO) Properties

Further research and publication of computational studies specifically on 3-Hydroxy-4-methylbenzamide are needed before a detailed article on these theoretical aspects can be written.

Chemical Reactivity and Mechanistic Studies of 3 Hydroxy 4 Methylbenzamide

Influence of Substituent Positioning on Electronic Properties and Reactivity

The electronic properties and reactivity of the benzamide (B126) ring are significantly modulated by the hydroxyl and methyl substituents. The Hammett equation provides a quantitative measure of the electronic effect of substituents on the reactivity of aromatic compounds publish.csiro.auresearchgate.netwikipedia.org.

The methyl group at the para position to the hydroxyl group and meta to the amide group (-CH₃) is an electron-donating group through induction (+I effect) and hyperconjugation. This generally increases the electron density of the ring.

The amide group (-CONH₂) is a deactivating group and a meta-director in electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group.

The combined effect of these substituents in 3-hydroxy-4-methylbenzamide is a complex interplay of their individual electronic contributions. The electron-donating hydroxyl and methyl groups will somewhat counteract the deactivating effect of the amide group on the aromatic ring. The chemical shifts in the ¹H NMR spectrum of substituted benzamides can be correlated with Hammett substituent constants (σ), providing insight into the electronic distribution within the molecule publish.csiro.au.

Table 4: Predicted Electronic Effects of Substituents in 3-Hydroxy-4-methylbenzamide

| Substituent | Position Relative to Amide | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity |

| -OH | meta | -I (withdrawing) | +R (donating) | Activating |

| -CH₃ | meta | +I (donating) | Hyperconjugation (donating) | Activating |

| -CONH₂ | - | -I (withdrawing) | -R (withdrawing) | Deactivating |

This table summarizes the expected electronic influence of the functional groups on the aromatic ring.

Investigation of Proton Transfer Processes in Hydrogen Bonds

The presence of both a hydroxyl group (a hydrogen bond donor) and an amide group (containing both a donor N-H and an acceptor C=O) in 3-hydroxy-4-methylbenzamide makes it a prime candidate for studying intramolecular and intermolecular hydrogen bonding and associated proton transfer processes.

In the solid state and in non-polar solvents, an intramolecular hydrogen bond can be expected between the hydroxyl proton and the carbonyl oxygen of the amide group. The strength of this hydrogen bond can be investigated using NMR spectroscopy by observing the chemical shift of the hydroxyl proton, which would be significantly downfield-shifted nih.govnih.gov. The rate of proton exchange can also be studied using temperature-dependent NMR experiments nih.gov.

In polar or hydrogen-bonding solvents, intermolecular hydrogen bonds with solvent molecules will compete with the intramolecular hydrogen bond. The dynamics of proton transfer in such systems can be complex, involving solvent-mediated pathways. The equilibrium between different tautomeric forms, potentially arising from proton transfer, can be influenced by the solvent environment nih.gov. Computational studies using Density Functional Theory (DFT) can provide valuable insights into the potential energy surfaces for proton transfer in both the ground and excited states nih.gov. NMR studies on related benzamide derivatives have shown that the presence of intramolecular hydrogen bonds can be retained even in high polarity solvents nih.gov.

Absence of Specific Research Hinders Analysis of 3-Hydroxy-4-methylbenzamide in Metal-Catalyzed C-H Functionalization

Despite a comprehensive review of scientific literature, specific research detailing the metal-catalyzed C-H bond functionalization of 3-Hydroxy-4-methylbenzamide is not presently available. Consequently, a detailed analysis, including research findings and data tables regarding its potential in this area, cannot be provided.

The field of metal-catalyzed C-H bond functionalization is a prominent area of chemical research, aiming to directly convert ubiquitous C-H bonds into more complex functional groups. This approach offers a more atom-economical and efficient alternative to traditional synthetic methods that often require pre-functionalized starting materials. Key transition metals employed in these reactions include palladium, rhodium, and iridium, which can catalyze a variety of transformations such as arylation, olefination, and amination.

In principle, the structure of 3-Hydroxy-4-methylbenzamide presents several possibilities for C-H functionalization. The benzamide moiety could act as a directing group, facilitating the functionalization of the C-H bonds at the ortho position (C2 and C6) on the aromatic ring. The hydroxyl and methyl groups also influence the electronic properties of the aromatic ring and could direct functionalization to other positions.

However, without specific experimental studies on 3-Hydroxy-4-methylbenzamide, any discussion of its reactivity in metal-catalyzed C-H functionalization would be purely speculative. The precise outcomes of such reactions, including which C-H bond would be activated, the optimal catalyst system (metal, ligand, and oxidant), reaction conditions, and potential yields, remain undetermined.

Authoritative scientific analysis requires a foundation of empirical data. As no published research to date has specifically investigated the metal-catalyzed C-H bond functionalization of 3-Hydroxy-4-methylbenzamide, the detailed research findings and data tables requested for section "5.4. Metal-Catalyzed C-H Bond Functionalization Potential" cannot be generated.

Applications in Chemical Synthesis and Materials Science

Intermediate in the Synthesis of Complex Organic Molecules

3-Hydroxy-4-methylbenzamide is a valuable building block in the field of organic synthesis. cymitquimica.com Its classification as a phenylamine and an aromatic amide makes it a versatile starting material or intermediate for constructing more intricate molecular architectures. cymitquimica.comnih.gov Aromatic amides, as a class, have found extensive application in synthetic organic chemistry for creating a wide range of biologically active compounds and complex structures. nih.gov

The reactivity of 3-Hydroxy-4-methylbenzamide is centered around its three main functional components: the benzene (B151609) ring, the hydroxyl group (-OH), and the amide group (-CONH2). The aromatic ring can undergo electrophilic substitution reactions, while the hydroxyl and amide groups can be modified through various transformations such as alkylation, acylation, or participation in condensation reactions. This multi-functionality allows chemists to use 3-Hydroxy-4-methylbenzamide as a scaffold, systematically adding other molecular fragments to build target molecules with desired properties.

Its role as a synthetic intermediate is crucial in medicinal chemistry and drug discovery, where it can be a core component of larger molecules being investigated for therapeutic potential. cymitquimica.com The synthesis of derivatives often involves leveraging the existing functional groups to form new bonds and extend the carbon skeleton. mdpi.com

Table 1: Examples of Complex Molecules Synthesized from Benzamide-based Intermediates This table illustrates the types of complex structures that can be derived from benzamide-based building blocks, highlighting the synthetic utility of this class of compounds.

| Precursor Type | Resulting Complex Molecule Class | Synthetic Transformation Example |

| Hydroxy-substituted Benzamides | Heterocyclic Compounds (e.g., Oxazolines) | Cyclodehydration of N-acyl amino alcohols |

| Amine-substituted Benzamides | Poly-substituted Aromatic Compounds | Cross-coupling reactions (e.g., Suzuki, Stille) |

| Carboxy-substituted Benzamides | Biaryl Compounds | Palladium-catalyzed coupling reactions |

Precursors for Specialized Chemical Materials

The bifunctional nature of 3-Hydroxy-4-methylbenzamide, possessing both a hydroxyl and an amide group, makes it a candidate as a monomer or precursor for the synthesis of specialized chemical materials, such as polymers and coatings. These functional groups can participate in polymerization reactions. For instance, the hydroxyl group can react with a carboxylic acid or acyl chloride in a polycondensation reaction to form polyesters, while the amide group can also be involved in forming polyamide chains under certain conditions.

The presence of the aromatic ring imparts rigidity and thermal stability to the resulting polymer backbone, which is a desirable characteristic for many high-performance materials. The methyl and hydroxyl substituents on the ring can also influence the final properties of the material, such as solubility, melting point, and its ability to interact with other substances or surfaces. While specific large-scale industrial applications for polymers derived solely from 3-Hydroxy-4-methylbenzamide are not widely documented, related benzamide (B126) structures are utilized in the development of new materials. smolecule.com

Table 2: Potential Polymerization Reactions Involving 3-Hydroxy-4-methylbenzamide

| Functional Group | Co-reactant | Polymer Linkage | Potential Polymer Class |

| Hydroxyl (-OH) | Dicarboxylic Acid | Ester (-O-CO-) | Polyester |

| Amide (-CONH2) | Diacyl Chloride | Imide | Polyimide (via dehydration) |

| Aromatic Ring | Formaldehyde | Methylene (B1212753) Bridge | Phenolic-type Resin |

Potential in Catalyst Design via Metal-Chelating Ligands

3-Hydroxy-4-methylbenzamide possesses structural features that suggest its potential use in the design of ligands for metal catalysts. The hydroxyl group (-OH) and the amide group (-CONH2) are positioned on the benzene ring in a way that could allow them to act as a bidentate ligand, coordinating to a central metal ion. Chelation, the process where a single ligand binds to a metal at two or more points, often results in a more stable metal-ligand complex compared to coordination with monodentate ligands. core.ac.uk

The oxygen atom of the hydroxyl group and the oxygen or nitrogen atom of the amide group can act as electron-pair donors (Lewis bases) to a metal center (a Lewis acid). This N,O- or O,O-bidentate chelation is a common feature in many successful catalyst systems used in asymmetric synthesis and other transformations. nih.gov For example, catalyst systems based on molybdenum have been shown to be stabilized by substituted picolinic acid ligands for reactions like oxazoline (B21484) formation. nih.gov The stability and reactivity of the resulting metallo-catalyst are influenced by the electronic and steric properties of the ligand. The specific substitution pattern on the 3-Hydroxy-4-methylbenzamide ring could be fine-tuned in derivatives to optimize the performance of a potential catalyst for a specific chemical reaction. nih.govacs.org

Table 3: Potential Metal Chelation Sites of 3-Hydroxy-4-methylbenzamide

| Potential Donor Atom 1 | Potential Donor Atom 2 | Chelation Type | Potential Coordinating Metals |

| Hydroxyl Oxygen | Carbonyl Oxygen (Amide) | O,O-bidentate | Palladium (Pd), Nickel (Ni), Copper (Cu) |

| Hydroxyl Oxygen | Amide Nitrogen | O,N-bidentate | Rhodium (Rh), Molybdenum (Mo), Iron (Fe) |

Advanced Analytical Methodologies for Detection and Characterization in Complex Matrices

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of 3-Hydroxy-4-methylbenzamide, enabling its separation from interfering components within a sample matrix. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is typically dictated by the compound's physicochemical properties, such as polarity, volatility, and thermal stability, as well as the specific requirements of the analysis.

HPLC is a highly suitable and widely used technique for the analysis of polar, non-volatile compounds like 3-Hydroxy-4-methylbenzamide. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for such analyses. In RP-HPLC, a non-polar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase.

A sensitive and simple HPLC method has been developed for the determination of a structurally related compound, N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, in biological samples. nih.govresearchgate.net The chromatographic separation was achieved on a C18 column using an isocratic elution with a mobile phase of acetonitrile (B52724) and water (70:30, v/v) containing 0.1% formic acid. nih.govresearchgate.net The addition of a small amount of acid, such as formic or phosphoric acid, to the mobile phase is a common practice to ensure the protonation of phenolic hydroxyl groups and amide functionalities, leading to improved peak shape and retention time reproducibility. nih.govlongdom.org

For the analysis of 3-Hydroxy-4-methylbenzamide, a gradient elution program may be employed to achieve optimal separation from its potential metabolites or other matrix components. A typical gradient might start with a high proportion of aqueous buffer and gradually increase the percentage of organic solvent, such as acetonitrile or methanol (B129727). Detection is commonly performed using a UV detector, leveraging the chromophoric nature of the benzene (B151609) ring in the molecule.

Table 1: Illustrative HPLC Parameters for Analysis of Hydroxybenzamide Analogs

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) longdom.org |

| Mobile Phase A | 0.1% Phosphoric Acid in Water longdom.org |

| Mobile Phase B | Acetonitrile longdom.org |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min longdom.org |

| Detection | UV at an appropriate wavelength (e.g., 230 nm) longdom.org |

| Injection Volume | 10-20 µL nih.gov |

This table presents a hypothetical set of parameters based on methods for structurally similar compounds and would require optimization for 3-Hydroxy-4-methylbenzamide.

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the presence of polar hydroxyl and amide groups, 3-Hydroxy-4-methylbenzamide has limited volatility, making its direct analysis by GC challenging. To overcome this, a derivatization step is often necessary to convert the polar functional groups into less polar, more volatile derivatives.

Common derivatization reagents for hydroxyl and amide groups include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), which replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.

The choice of the GC column is critical for achieving good separation. A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., HP-5MS or equivalent), is often suitable for the analysis of derivatized aromatic compounds. atlantis-press.com A temperature-programmed analysis, where the column temperature is gradually increased, is typically employed to ensure the efficient elution of the derivatized analyte.

Table 2: Representative GC Conditions for the Analysis of Amide Compounds

| Parameter | Condition |

|---|---|

| Derivatization Agent | BSTFA with 1% TMCS |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) atlantis-press.com |

| Carrier Gas | Helium google.comnih.gov |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C google.com |

| Oven Program | Initial 100°C, ramp to 280°C at 15°C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

This table outlines typical conditions for the GC analysis of derivatized amide compounds. The specific parameters would need to be optimized for 3-Hydroxy-4-methylbenzamide.

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for the unambiguous identification and precise quantification of 3-Hydroxy-4-methylbenzamide and its metabolites in complex matrices.

For the analysis of metabolites of 3-Hydroxy-4-methylbenzamide in biological fluids such as plasma or urine, a sample preparation step is crucial to remove proteins and other interfering substances. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. d-nb.inforesearchgate.net C18 cartridges are commonly employed for the extraction of moderately polar compounds like phenolic amides from aqueous samples. d-nb.inforesearchgate.net The sample is loaded onto the conditioned cartridge, washed to remove interferences, and then the analyte of interest is eluted with an organic solvent like methanol or acetonitrile. nih.gov

The purified extract is then analyzed by HPLC coupled with tandem mass spectrometry (HPLC-MS/MS). This technique offers exceptional sensitivity and selectivity. The HPLC separates the parent compound from its metabolites, which are then introduced into the mass spectrometer. In the MS/MS system, the precursor ion corresponding to the protonated or deprotonated molecule is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM), highly selective and quantitative analysis can be achieved, even at very low concentrations. d-nb.infonih.gov

Table 3: General Workflow for SPE-HPLC-MS/MS Analysis

| Step | Description |

|---|---|

| 1. Sample Pre-treatment | Acidification or alkalinization of the biological sample. sina-pub.ir |

| 2. SPE Conditioning | Activation of a C18 cartridge with methanol followed by equilibration with water. |

| 3. Sample Loading | The pre-treated sample is passed through the SPE cartridge. |

| 4. Washing | The cartridge is washed with a weak solvent to remove polar interferences. nih.gov |

| 5. Elution | The analyte and its metabolites are eluted with a stronger organic solvent (e.g., methanol). nih.gov |

| 6. HPLC Separation | The eluate is injected into an HPLC system, typically with a C18 column. |

| 7. MS/MS Detection | Detection and quantification using a mass spectrometer in SRM mode. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive technique for the structural characterization of volatile compounds. Following derivatization, the TMS-derivative of 3-Hydroxy-4-methylbenzamide can be analyzed by GC-MS. The gas chromatograph separates the derivatized compound from other components of the sample.

Upon entering the mass spectrometer, the molecules are ionized, typically by electron ionization (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical "fingerprint." The molecular ion peak provides the molecular weight of the derivatized compound, and the fragmentation pattern gives valuable structural information. For instance, the fragmentation of a TMS-derivatized benzamide (B126) would likely show characteristic losses of methyl groups (CH3) and the TMS group itself. This detailed structural information is invaluable for the unambiguous identification of the compound. nih.gov For new amide compounds where reference spectra are unavailable, the interpretation of the fragmentation pattern is crucial for structural elucidation. researchgate.net

Future Research Directions and Unexplored Avenues for 3 Hydroxy 4 Methylbenzamide

Exploration of Novel Synthetic Pathways

The development of efficient, scalable, and environmentally benign synthetic routes is paramount for facilitating further research into 3-Hydroxy-4-methylbenzamide and its derivatives. While standard methods for benzamide (B126) synthesis exist, future research could focus on innovative strategies.

Greener Synthesis: Future synthetic explorations should prioritize green chemistry principles. This could involve developing catalytic hydrogenation processes under milder conditions or using environmentally friendly solvents. google.com One potential route could adapt the PhIO-mediated oxidation of 2-aryloxybenzamides, a metal-free and efficient method reported for related structures, to synthesize hydroxylated benzamides. mdpi.com

Flow Chemistry: Industrial production could be optimized using continuous flow processes and large-scale reactors. These methods offer better control over reaction parameters like temperature and pressure, potentially leading to higher yields and purity.

Novel Coupling Reactions: Advanced cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, could be explored for constructing the core benzamide structure or for later-stage functionalization to create derivatives. While more common for other bond formations, these methods could be adapted for synthesizing functionalized benzamide intermediates.

Stepwise Functionalization Optimization: Existing multi-step syntheses for analogous compounds, which often involve protection/deprotection steps, acylation, and purification, could be optimized for 3-Hydroxy-4-methylbenzamide. Feasible pathways for analogous benzamides include the introduction of the amide group via Friedel-Crafts acylation, followed by hydroxylation, or a stepwise functionalization involving nitration, reduction, diazotization, and hydrolysis. vulcanchem.com Research could focus on improving the efficiency and reducing the number of steps in such sequences.

Deeper Mechanistic Insights into Biological Activities

The biological potential of 3-Hydroxy-4-methylbenzamide remains largely untapped. The presence of key functional groups—a hydroxyl, a methyl, and an amide—suggests it can interact with various biological targets. Future research should aim to systematically screen for biological activity and elucidate the underlying mechanisms.

Target Identification: A crucial first step is to identify the specific molecular targets of 3-Hydroxy-4-methylbenzamide. The functional groups allow the compound to form hydrogen bonds and other non-covalent interactions with enzymes and receptors, potentially modulating their activity. Techniques such as affinity chromatography, chemical proteomics, and yeast two-hybrid screening could be employed to pull down binding partners from cell lysates.

Enzyme Inhibition Assays: Based on the activities of structurally similar compounds, 3-Hydroxy-4-methylbenzamide should be screened against various enzyme families. For instance, many benzamide derivatives are known histone deacetylase (HDAC) inhibitors, which have applications in cancer and neurodegenerative diseases. nih.govtandfonline.com Other potential targets include quinone reductase 2 nih.gov and β-secretase (BACE1), which is relevant for Alzheimer's disease. google.com

Cell-Based Assays: Following in vitro screening, the effects of the compound should be investigated in relevant cell-based models. For example, if HDAC inhibition is confirmed, its antiproliferative activity against cancer cell lines and its ability to induce cell-cycle arrest could be evaluated. nih.gov If antimicrobial activity is detected, its minimum inhibitory concentration (MIC) against a panel of bacterial and fungal strains should be determined. zhaojgroup.comijcce.ac.ir

Pathway Analysis: Once a biological effect is confirmed, transcriptomic and proteomic analyses can provide a global view of the cellular pathways modulated by the compound. This can reveal the mechanism of action, distinguishing, for example, between direct enzyme inhibition and broader effects on cellular signaling or metabolism.

Advanced Computational Modeling for Predictive Studies

In silico methods are invaluable for accelerating drug discovery by predicting compound properties and guiding experimental work. Advanced computational modeling represents a significant and underexplored avenue for 3-Hydroxy-4-methylbenzamide research.

Molecular Docking and Dynamics: Molecular docking studies can predict the binding mode and affinity of 3-Hydroxy-4-methylbenzamide and its derivatives to the active sites of potential protein targets, such as HDACs or kinases. zhaojgroup.comcsic.es These studies can be followed by molecular dynamics (MD) simulations to assess the stability of the predicted ligand-protein complexes and to understand the dynamic interactions over time. csic.eswiley.com

Structure-Activity Relationship (SAR) Modeling: By generating a virtual library of 3-Hydroxy-4-methylbenzamide derivatives and calculating their predicted activities, quantitative structure-activity relationship (QSAR) models can be built. These models can identify the key structural features required for a specific biological activity and guide the synthesis of more potent and selective compounds.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 3-Hydroxy-4-methylbenzamide. For example, logP, a measure of lipophilicity, can be predicted to assess potential drug-likeness and membrane permeability. vulcanchem.com Predictive models can also flag potential liabilities, such as mutagenicity of synthetic intermediates, guiding safer laboratory practices.

Quantum Mechanics (QM) Methods: Techniques like Density Functional Theory (DFT) can be used to calculate the electronic properties of the molecule, such as frontier molecular orbitals (HOMO/LUMO), to predict its reactivity in novel synthetic pathways or its role in chemical reactions.

Investigation of Emerging Applications and Derivatives

The true potential of 3-Hydroxy-4-methylbenzamide may lie in its use as a scaffold for developing novel derivatives with tailored applications. Future research should focus on synthesizing and evaluating a diverse library of analogues.

Derivative Synthesis: A library of derivatives can be created by systematically modifying the core structure. This could involve:

Hydroxyl Group Modification: Esterification or etherification of the 3-hydroxyl group.

Amide Group Modification: Introducing different substituents on the amide nitrogen to modulate lipophilicity and steric effects.

Ring Substitution: Adding or modifying substituents on the benzene (B151609) ring to explore SAR. For example, analogues with different halogen or alkoxy groups could be synthesized.

Hybrid Molecules: Creating hybrid compounds by linking the 3-Hydroxy-4-methylbenzamide scaffold to other pharmacophores, such as those found in actinomycin (B1170597) or distamycin A, to create molecules with dual or novel activities. lookchem.commdpi.com

Emerging Therapeutic Areas: Based on the activities of related benzamides, derivatives of 3-Hydroxy-4-methylbenzamide could be investigated for a range of applications, including:

Neurodegenerative Diseases: As class II HDAC inhibitors, phenoxazine-bearing hydroxamic acids have shown neuroprotective effects, suggesting a potential avenue for developing agents against Alzheimer's disease. tandfonline.com

Infectious Diseases: N-benzoyl-2-hydroxybenzamides have demonstrated potent activity against various protozoan parasites, including P. falciparum (malaria) and L. donovani (leishmaniasis). nih.gov

Inflammatory Conditions: Certain benzamide derivatives have been shown to affect the NLRP3 inflammasome, a key player in inflammatory responses.

Gastrointestinal Motility Disorders: Novel N-(4-piperidinyl)benzamides have been patented as potent stimulators of gastrointestinal motility. google.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.